molecular formula C16H21ClN4O B4645350 N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4645350
M. Wt: 320.82 g/mol
InChI Key: PRILZEPWGWNPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, also known as BCTC, is a chemical compound that has shown potential as a tool for scientific research. This compound belongs to the class of triazole compounds and is used in various scientific studies due to its unique properties.

Mechanism of Action

N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide works by binding to the TRPA1 channel and preventing it from responding to stimuli that would normally activate it. This leads to a reduction in pain sensation and inflammation. N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to be effective in animal models of pain and inflammation.
Biochemical and Physiological Effects:
N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce pain sensation and inflammation in animal models, making it a potential therapeutic agent for the treatment of chronic pain and inflammatory conditions. N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is a selective TRPA1 antagonist, which makes it a useful tool for studying the function of TRP channels. N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is also relatively stable and can be stored for long periods of time. However, N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide does have some limitations. It has a low solubility in water, which can make it difficult to work with in some experiments. Additionally, N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for the use of N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide in scientific research. One potential area of research is the development of N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide as a therapeutic agent for the treatment of chronic pain and inflammatory conditions. Another potential area of research is the use of N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide as a tool to study the function of TRP channels in various physiological processes. Additionally, further research is needed to understand the safety and efficacy of N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide in humans.
Conclusion:
In conclusion, N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has shown potential as a tool for scientific research. Its unique properties make it a useful tool for studying the function of TRP channels and its potential therapeutic applications. However, further research is needed to fully understand its safety and efficacy in humans.

Scientific Research Applications

N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is primarily used in scientific research as a tool to study the function of transient receptor potential (TRP) channels. TRP channels are a group of ion channels that play a crucial role in various physiological processes, including pain sensation, temperature regulation, and taste perception. N-butyl-1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide acts as a selective antagonist of the TRPA1 channel, which is involved in pain sensation and inflammation.

properties

IUPAC Name

N-butyl-1-(4-chlorophenyl)-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O/c1-3-5-11-18-16(22)15-14(6-4-2)21(20-19-15)13-9-7-12(17)8-10-13/h7-10H,3-6,11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRILZEPWGWNPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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